molecular formula C8H10N2 B1589259 1-(Pyridin-2-yl)cyclopropanamine CAS No. 503417-37-6

1-(Pyridin-2-yl)cyclopropanamine

Cat. No. B1589259
M. Wt: 134.18 g/mol
InChI Key: HRVLXTZHPZXHTR-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclopropanamine, also known as 1-(2-pyridinyl)cyclopropanamine hydrochloride, is a chemical compound with the molecular weight of 170.64 . It is a salt with chloride .


Synthesis Analysis

There are several methods for the synthesis of compounds similar to 1-(Pyridin-2-yl)cyclopropanamine. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .


Molecular Structure Analysis

The InChI code for 1-(Pyridin-2-yl)cyclopropanamine is 1S/C8H10N2.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h1-3,6H,4-5,9H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(Pyridin-2-yl)cyclopropanamine is a hydrochloride salt . It should be stored at room temperature, kept dry and cool .

Scientific Research Applications

“1-(Pyridin-2-yl)cyclopropanamine” is a chemical compound with the molecular formula C8H11ClN2 . It is also known as 1-(pyridin-2-yl)cyclopropan-1-amine hydrochloride . The compound has a molecular weight of 170.64 .

Safety And Hazards

The safety information for 1-(Pyridin-2-yl)cyclopropanamine indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation of dust, vapors, or spray mist should be avoided . The material safety data sheet (MSDS) can provide more detailed safety information .

properties

IUPAC Name

1-pyridin-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVLXTZHPZXHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455286
Record name 1-(pyridin-2-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)cyclopropanamine

CAS RN

503417-37-6
Record name 1-(pyridin-2-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)cyclopropan-1-amine
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Synthesis routes and methods I

Procedure details

2-Cyano pyridine (5 g, 48.0 mmol, 1 eq) was taken in dry THF under Argon atmosphere. To this mixture was added slowly Titanium isopropoxide (17 ml, 57.6 mmol, 1.2 eq) at ambient temperature. The reaction mass was stirred for 15 mins. Ethyl Magnesium Bromide (1 M solution) in THF (107 ml, 809 mmol, 2.5 eq) was added via syringe slowly at room temperature, (During the addition of EtMgBr reaction mass becomes black). Then the reaction mass stirred for an hour and BF3.Et2O (16.7 ml, 120.0 mmol, 2.5 eq) was added slowly at 0° C. After the completion of addition process, reaction mass was allowed to attain ambient temperature and the stirring continued for one more hour. Finally, 50 ml of water was added and the reaction mass was filtered through the CELITE®. The bed was further washed with water and Ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) then extracted with DCM and washed with brine solution, the required product was purified by silica gel (60-120) column chromatography using DCM/methanol as the eluent. Yield: 1.3 g (23%). 1H NMR (400 MHz, CDCl3): δ 1.12-1.14 (m, 2H), 1.27-1.29 (m, 2H), 2.12 (broad s, 2H), 7.03-7.07 (t, 1H), 7.33-7.35 (d, 1H), 7.60-7.62 (t, 1H), 8.48-8.49 (d, 1H).
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Synthesis routes and methods II

Procedure details

To a solution of 2-pyridinecarbonitrile (1.00 g, 9.60 mmol) in ether (30 mL) were added successively at RT titanium tetraisopropoxide (3.1 mL, 10.0 mmol) and 1.0 M of ethylmagnesium bromide in tetrahydrofuran (19 mL). After the mixture was stirred for 30 min, water (5.0 mL) was added. The mixture was extracted with diethyl ether. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to afford the crude product which was directly used in the next step without further purification.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

In a nitrogen-atmosphere, to a solution of 1.0 g of 2-cyanopyridine and 3.0 g of titanium tetraisopropoxide in 14 mL of diethyl ether, 20 mL of ethyl magnesium bromide (in a 0.96 M tetrahydrofuran solution) was dropped while stirring the solution at −78° C. After the completion of the dropping, the resultant mixture was stirred at room temperature for 1 hour. Next, to the reaction mixture, 2.7 g of a trifluoroboron diethyl ether complex was added and the stirring of the reaction mixture was continued for another 18 hours in a nitrogen-atmosphere at room temperature. After the completion of the reaction, to the reaction mixture, 20 mL of a 1N hydrochloric acid aqueous solution was added and the resultant mixture was stirred for 10 minutes. Next, 30 mL of a 1N sodium hydroxide aqueous solution was added to the reaction mixture while ice-cooling the mixture to convert the mixture to basic and thereafter, the reaction mixture was extracted with diethyl ether (50 mL×2). The organic phase was dehydrated and dried with saturated brine and over anhydrous sodium sulfate, respectively, in this order, and the solvent was distilled off under reduced pressure to obtain 1.0 g of crude 1-(2-pyridyl)cyclopropylamine as a yellow oily substance. This substance was used in the reaction as it is without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)cyclopropanamine
Reactant of Route 2
1-(Pyridin-2-yl)cyclopropanamine
Reactant of Route 3
1-(Pyridin-2-yl)cyclopropanamine
Reactant of Route 4
1-(Pyridin-2-yl)cyclopropanamine
Reactant of Route 5
1-(Pyridin-2-yl)cyclopropanamine
Reactant of Route 6
1-(Pyridin-2-yl)cyclopropanamine

Citations

For This Compound
2
Citations
W Li, JJ Gao, JC Lorenz, J Xu, J Johnson… - … Process Research & …, 2012 - ACS Publications
A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-…
Number of citations: 13 pubs.acs.org
X Du, YJ Kim, SJ Lai, X Chen, M Lizarzaburu… - Bioorganic & medicinal …, 2012 - Elsevier
GPR142 is a novel GPCR that is predominantly expressed in pancreatic β-cells. GPR142 agonists potentiate glucose-dependent insulin secretion, and therefore can reduce the risk of …
Number of citations: 25 www.sciencedirect.com

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